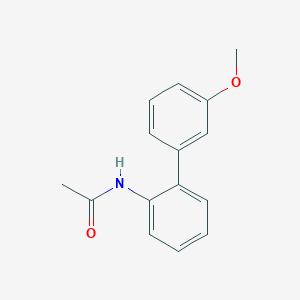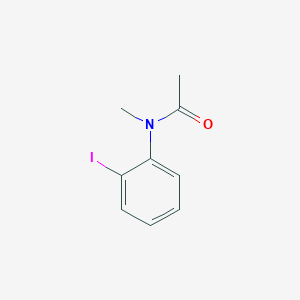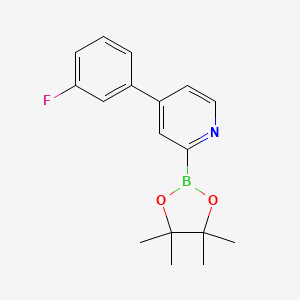![molecular formula C19H21NO4 B14117178 (E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a molecular formula of C19H21NO4 and a molecular weight of 327.37 This compound is notable for its unique structure, which includes a dimethylamino group, a hydroxy group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced through a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Formation of the Enoyl Group: The enoyl group can be formed through an aldol condensation reaction, involving an appropriate aldehyde or ketone and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enoyl group can be reduced to form a saturated alkyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Condensation: The enoyl group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted derivatives.
Condensation: Formation of larger, more complex molecules.
Scientific Research Applications
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H-chromen-6-one: Similar structure but lacks the extended chromenone core.
3-Hydroxy-4-methyl-6H-chromen-6-one: Lacks the dimethylamino and enoyl groups.
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H-chromen-6-one: Similar but with variations in the chromenone core.
Uniqueness
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its combination of functional groups and the extended chromenone core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3 |
InChI Key |
SNSAJBQOBGWGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)


![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)


![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

acetate](/img/structure/B14117186.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)


![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
